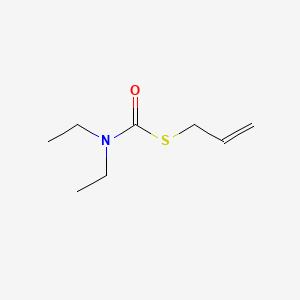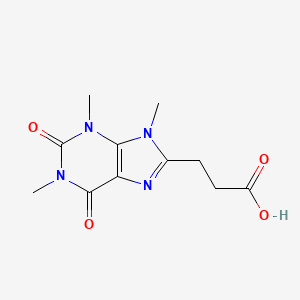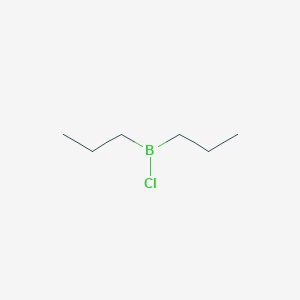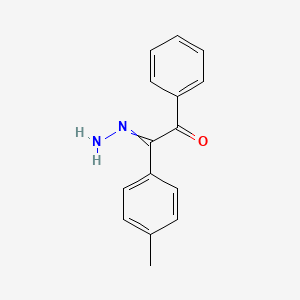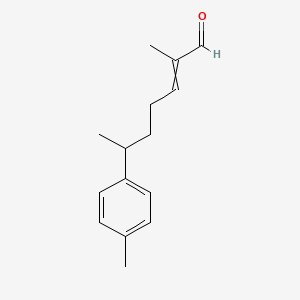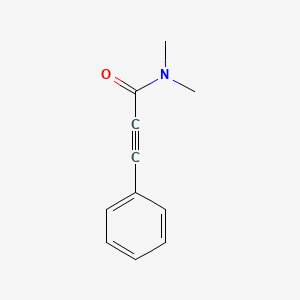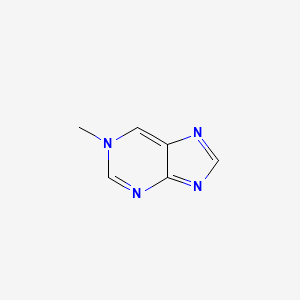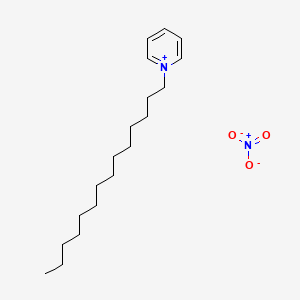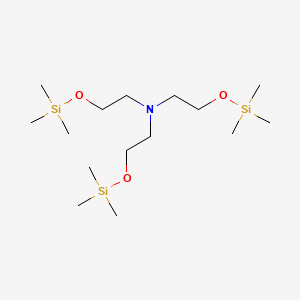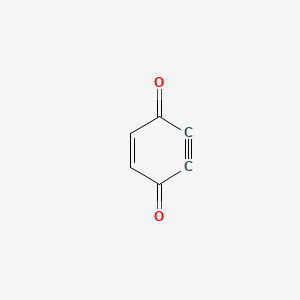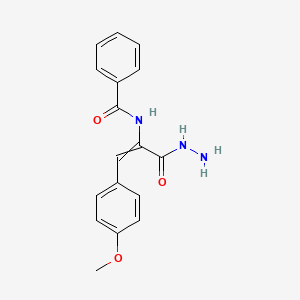
1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one: is an organic compound characterized by a cyclopentene ring substituted with a phenyl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one typically involves the cyclization of phenyl-substituted precursors under specific conditions. One common method involves the reaction of phenylacetic acid derivatives with cyclopentanone in the presence of a strong acid catalyst. The reaction proceeds through an intramolecular aldol condensation, followed by dehydration to form the desired cyclopentene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated aromatic compounds
Aplicaciones Científicas De Investigación
Chemistry: 1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopentene derivatives. It may also serve as a ligand in the development of new bioactive molecules.
Medicine: The compound’s structural features make it a potential candidate for drug development. It can be modified to create analogs with enhanced pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s cyclopentene ring and phenyl group can engage in hydrophobic interactions, while the ethanone moiety can form hydrogen bonds with target molecules. These interactions can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(1-Methylcyclopent-2-en-1-yl)ethan-1-one
- Methyl-1-cyclopenten-1-yl)-ethanone
Comparison: 1-(2-Phenylcyclopent-1-en-1-yl)ethan-1-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. The phenyl group can enhance the compound’s stability and increase its potential for interactions with biological targets, making it a valuable scaffold for drug discovery and development.
Propiedades
Número CAS |
15289-15-3 |
|---|---|
Fórmula molecular |
C13H14O |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1-(2-phenylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C13H14O/c1-10(14)12-8-5-9-13(12)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Clave InChI |
TXTBFKWWNWSZEB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(CCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


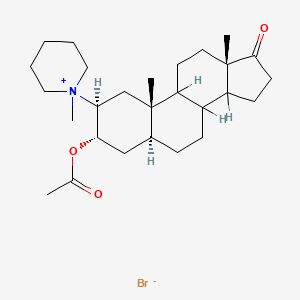
![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
